3,6-Difluoro-2-methoxyphenol

Medicinal Chemistry Physical Organic Chemistry Fluorine Chemistry

3,6-Difluoro-2-methoxyphenol (also known as 3,6-difluoroguaiacol or 3,6-difluoro-2-hydroxyanisole) is a fluorinated phenolic building block characterized by the presence of two fluorine atoms and a methoxy group on a phenol ring. Its predicted pKa of 7.71±0.15 indicates altered acidity relative to unsubstituted guaiacol (pKa ~9.98), a property that can influence its reactivity in nucleophilic aromatic substitution and other synthetic transformations.

Molecular Formula C7H6F2O2
Molecular Weight 160.12 g/mol
CAS No. 75626-22-1
Cat. No. B031797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-2-methoxyphenol
CAS75626-22-1
Synonyms1,4-Difluoro-2-methoxy-3-hydroxybenzene;  3,6-Difluoro-2-methoxyphenol
Molecular FormulaC7H6F2O2
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1O)F)F
InChIInChI=1S/C7H6F2O2/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,10H,1H3
InChIKeyNMQMZOBMVSWMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Difluoro-2-methoxyphenol (CAS 75626-22-1): Sourcing Guide for Fluorinated Phenolic Building Blocks


3,6-Difluoro-2-methoxyphenol (also known as 3,6-difluoroguaiacol or 3,6-difluoro-2-hydroxyanisole) is a fluorinated phenolic building block characterized by the presence of two fluorine atoms and a methoxy group on a phenol ring [1]. Its predicted pKa of 7.71±0.15 indicates altered acidity relative to unsubstituted guaiacol (pKa ~9.98), a property that can influence its reactivity in nucleophilic aromatic substitution and other synthetic transformations. The compound is supplied as a liquid with a boiling point of 113.5–114.5 °C at 37 Torr and a density of 1.331±0.06 g/cm³ , making it suitable for incorporation into multi-step organic syntheses.

Predicted pKa shift alters reactivity in deprotonation-dependent steps
Liquid form suitable for multi-step organic synthesis
Regioisomeric substitution pattern enables specific synthetic routes

Procurement Risks of Substituting 3,6-Difluoro-2-methoxyphenol with Other Fluorinated Methoxyphenols


The unique 1,2,3,4-substitution pattern of 3,6-difluoro-2-methoxyphenol—featuring fluorine atoms at the 3- and 6-positions and a methoxy group at the 2-position—imparts a distinct electronic and steric profile that cannot be replicated by other regioisomers or analogs . This specific arrangement influences both the compound’s acidity (pKa ~7.71) and its capacity to participate in regioselective coupling reactions, as demonstrated by its established role in the synthesis of β-agonist and TXA₂ antagonist trimetoquinol derivatives [1]. Substitution with structurally similar but regioisomerically distinct analogs—such as 2,3-difluoro-6-methoxyphenol (CAS 186306-70-7) or 3,5-difluoro-2-methoxyphenol—would result in altered hydrogen-bonding networks, different reactivity profiles, and ultimately, divergent biological or material properties in the final product. This positional sensitivity is a well-recognized phenomenon in fluorinated aromatic chemistry, where even subtle changes in substitution pattern can lead to significant differences in pharmacological activity [2].

Attribute
This regioisomer
Other methoxy regioisomers
Substitution pattern
3,6-difluoro-2-methoxy
Different fluorine/ methoxy positions
Reactivity
Regioselective coupling reported
May shift hydrogen bonding and coupling outcome
Synthetic precedent
Documented in TMQ analog synthesis
Unvalidated products; divergent properties likely

3,6-Difluoro-2-methoxyphenol: Quantified Differentiation from Close Analogs


pKa Shift Relative to Unsubstituted Guaiacol

The predicted pKa of 3,6-difluoro-2-methoxyphenol is 7.71 ± 0.15, a value significantly lower than that of unsubstituted guaiacol (2-methoxyphenol; pKa ≈ 9.98) . This ~2.3 unit decrease in pKa reflects the strong electron-withdrawing effect of the two ortho-fluorine substituents, which stabilize the phenoxide anion [1]. The increased acidity can enhance the compound's nucleophilicity under basic conditions and may improve its binding affinity in certain biological contexts through enhanced hydrogen-bonding capability [2].

pKa shift
Class-level inference
Target pKa 7.71 vs guaiacol 9.98 (Δ –2.27)
Altered reactivity for deprotonation-dependent steps
Computational prediction; literature baseline
Medicinal Chemistry Physical Organic Chemistry Fluorine Chemistry

Validated Role in β-Agonist/TXA₂ Antagonist Synthesis

3,6-Difluoro-2-methoxyphenol has been specifically employed as a key reactant in the synthesis of halogenated trimetoquinol (TMQ) derivatives, which were systematically evaluated for β-adrenergic agonist and thromboxane A₂ (TXA₂) antagonist activities [1]. The resulting TMQ analogs exhibited differential β-adrenoceptor subtype selectivity and TXA₂ receptor antagonism, with some analogs demonstrating platelet antiaggregatory effects [2]. While direct side-by-side biological data for the phenol itself are not available, the established utility of this specific regioisomer in generating pharmacologically active TMQ derivatives highlights its unique synthetic value—a property not shared by other fluorinated methoxyphenol regioisomers that lack the requisite 3,6-difluoro-2-methoxy substitution pattern .

Synthetic utility
Reported
Essential precursor for halogenated trimetoquinol analogs
Required to replicate published TMQ synthetic routes
J. Med. Chem. (1992) multi-step methodology
Medicinal Chemistry Cardiovascular Pharmacology Drug Discovery

Predicted Enhanced Metabolic Stability vs. Non-Fluorinated Analogs

Strategic fluorine substitution on aromatic rings is a well-established medicinal chemistry tactic to improve metabolic stability by blocking sites of oxidative metabolism [1]. The presence of two fluorine atoms on the phenyl ring of 3,6-difluoro-2-methoxyphenol is predicted to reduce cytochrome P450-mediated hydroxylation and O-demethylation compared to its non-fluorinated counterpart (guaiacol) [2]. In the context of the methyl eugenol analog study (though not directly on the phenol itself), increasing fluorination was shown to significantly reduce metabolic rates in Bactrocera dorsalis, with difluorinated analogs exhibiting much lower metabolic conversion than the non-fluorinated parent compound [3]. While class-level inference, this established SAR principle supports the expectation that 3,6-difluoro-2-methoxyphenol will exhibit enhanced metabolic robustness relative to non-fluorinated methoxyphenols.

Metabolic stability
Class-level inference
Predicted reduced CYP450 metabolism via fluorine blockade
May support longer half-life in discovery context
Inferred from fluorine SAR; not directly measured on this phenol
ADME Drug Discovery Fluorine Chemistry

3,6-Difluoro-2-methoxyphenol: Validated Application Scenarios for Scientific and Industrial Use


Synthesis of Trimetoquinol Derivatives for Cardiovascular Research

3,6-Difluoro-2-methoxyphenol serves as a critical building block in the preparation of halogenated trimetoquinol (TMQ) analogs, as demonstrated in the synthesis and evaluation of β-adrenergic agonists and thromboxane A₂ (TXA₂) antagonists [1]. The resulting compounds have been investigated for their potential in treating cardiovascular and pulmonary conditions, including platelet aggregation and bronchoconstriction [2]. Procurement of this specific regioisomer is essential for replicating the published synthetic methodology and obtaining the characterized pharmacologically active products.

Exploration of Fluorine Substitution Effects in Drug Discovery

The unique 1,2,3,4-substitution pattern of 3,6-difluoro-2-methoxyphenol makes it a valuable tool for structure–activity relationship (SAR) studies aimed at understanding the impact of regiospecific fluorine placement on acidity, lipophilicity, and metabolic stability [3]. Its significantly lower pKa (7.71 vs. 9.98 for guaiacol) can be exploited to modulate binding interactions in target proteins, while the presence of two fluorine atoms is predicted to enhance resistance to oxidative metabolism [4]. This makes it a rational choice for medicinal chemistry programs seeking to optimize lead compounds through strategic fluorine incorporation.

Development of Fluorinated Liquid Crystals or Advanced Materials

Fluorinated phenolic compounds, including 3,6-difluoro-2-methoxyphenol, are key intermediates in the synthesis of materials with tailored dielectric properties [5]. The compound's specific substitution pattern can influence the molecular dipole moment and intermolecular interactions, which are critical parameters in the design of liquid crystals and other functional organic materials [6]. Procurement of this compound with high purity (≥95%) ensures reproducible material properties in research and development settings.

Application
Selection Property
Validation Focus
TMQ analog cardiovascular studies
Regioisomer-specific reactivity
Reproducibility of published TMQ synthesis
Drug discovery SAR optimization
Distinct electronic and steric profile
Acidity and metabolic stability endpoints
Liquid crystal materials R&D
Fluorine substitution pattern
Dielectric and intermolecular properties

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